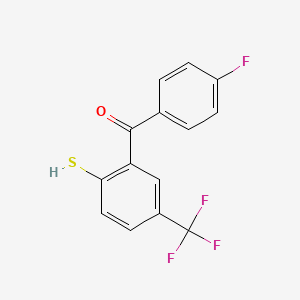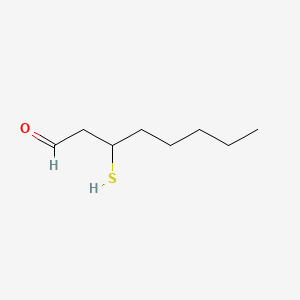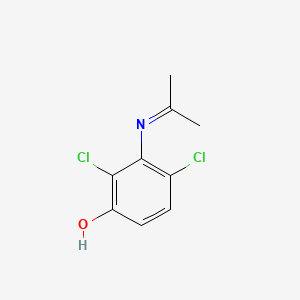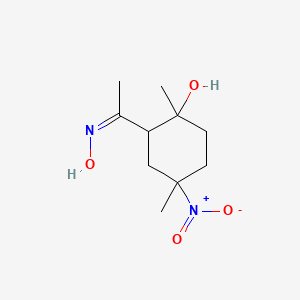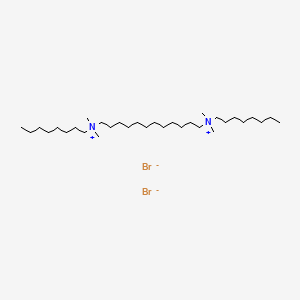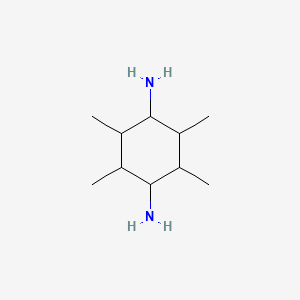
2,3,5,6-Tetramethylcyclohexane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetramethylcyclohexane-1,4-diamine is an organic compound with the molecular formula C10H22N2 It is a cyclohexane derivative with four methyl groups and two amine groups attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetramethylcyclohexane-1,4-diamine typically involves the hydrogenation of 2,3,5,6-tetramethylcyclohexane-1,4-dinitrile. The reaction is carried out in the presence of a hydrogenation catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction can be represented as follows:
2,3,5,6-Tetramethylcyclohexane-1,4-dinitrile+H2Pd/Cthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetramethylcyclohexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amine derivatives with different degrees of hydrogenation.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of partially or fully hydrogenated amine derivatives.
Substitution: Formation of various substituted amine derivatives.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetramethylcyclohexane-1,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetramethylcyclohexane-1,4-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or covalent bonds, depending on the specific reaction conditions and targets. The pathways involved may include nucleophilic substitution, coordination with metal ions, and hydrogen bonding with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diaminocyclohexane: A cyclohexane derivative with two amine groups in the 1,2-positions.
1,4-Diaminocyclohexane: A cyclohexane derivative with two amine groups in the 1,4-positions.
Tetramethylcyclohexane: A cyclohexane derivative with four methyl groups but no amine groups.
Uniqueness
2,3,5,6-Tetramethylcyclohexane-1,4-diamine is unique due to the specific positioning of its methyl and amine groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity patterns that are not observed in other similar compounds.
Propiedades
Número CAS |
79516-40-8 |
|---|---|
Fórmula molecular |
C10H22N2 |
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
2,3,5,6-tetramethylcyclohexane-1,4-diamine |
InChI |
InChI=1S/C10H22N2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h5-10H,11-12H2,1-4H3 |
Clave InChI |
JYKLTPIGDOBKIA-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(C1N)C)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


